molecular formula C22H27BrO4 B14323211 4-Propoxyphenyl 4-[(6-bromohexyl)oxy]benzoate CAS No. 105971-08-2

4-Propoxyphenyl 4-[(6-bromohexyl)oxy]benzoate

Cat. No.: B14323211
CAS No.: 105971-08-2
M. Wt: 435.4 g/mol
InChI Key: NXLVGVUHOKIYEQ-UHFFFAOYSA-N
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Description

4-Propoxyphenyl 4-[(6-bromohexyl)oxy]benzoate is a chemical compound with the molecular formula C22H27BrO4. It is known for its unique structure, which includes a propoxyphenyl group and a bromohexyl group connected via an oxybenzoate linkage. This compound is utilized in various scientific research fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propoxyphenyl 4-[(6-bromohexyl)oxy]benzoate typically involves the esterification of 4-propoxyphenol with 4-[(6-bromohexyl)oxy]benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds on a large scale .

Chemical Reactions Analysis

Types of Reactions

4-Propoxyphenyl 4-[(6-bromohexyl)oxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

4-Propoxyphenyl 4-[(6-bromohexyl)oxy]benzoate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein modifications.

    Medicine: As a potential therapeutic agent or in drug delivery systems.

    Industry: In the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-Propoxyphenyl 4-[(6-bromohexyl)oxy]benzoate involves its interaction with specific molecular targets. The bromohexyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The propoxyphenyl group may interact with hydrophobic pockets in biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Propoxyphenyl 4-[(6-chlorohexyl)oxy]benzoate
  • 4-Propoxyphenyl 4-[(6-iodohexyl)oxy]benzoate
  • 4-Propoxyphenyl 4-[(6-fluorohexyl)oxy]benzoate

Uniqueness

4-Propoxyphenyl 4-[(6-bromohexyl)oxy]benzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in research and industry .

Properties

CAS No.

105971-08-2

Molecular Formula

C22H27BrO4

Molecular Weight

435.4 g/mol

IUPAC Name

(4-propoxyphenyl) 4-(6-bromohexoxy)benzoate

InChI

InChI=1S/C22H27BrO4/c1-2-16-25-20-11-13-21(14-12-20)27-22(24)18-7-9-19(10-8-18)26-17-6-4-3-5-15-23/h7-14H,2-6,15-17H2,1H3

InChI Key

NXLVGVUHOKIYEQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCCBr

Origin of Product

United States

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